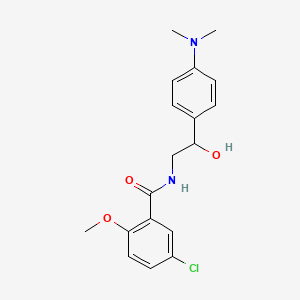

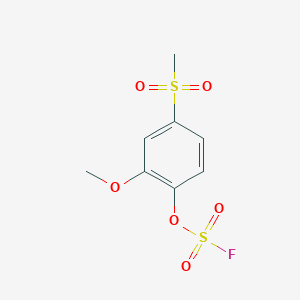

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMEMB, and it belongs to the class of benzamides. DMEMB has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.

Scientific Research Applications

Chemical Structure and Configuration

Research on similar compounds, such as 5-chloro-2-methoxy-N-phenylbenzamide derivatives, has provided insight into their structural characteristics and absolute configurations. Studies using proton and carbon-13 NMR spectrometry, along with X-ray single crystal diffractometry, have elucidated the 3D structural configurations of these compounds. The introduction of different groups adjacent to the amide group and the replacement of the methoxy group with a hydroxy group significantly affect their planarity and reactivity, suggesting applications in designing molecules with specific properties for medicinal use (Galal et al., 2018).

Chemical Behavior and Reactivity

The reductive chemistry of related cytotoxic compounds has been studied to understand their selective toxicity for hypoxic cells. This research provides insights into the chemical behavior of benzamide derivatives under reductive conditions, potentially guiding the development of novel therapeutic agents targeting hypoxic tumor cells (Palmer et al., 1995).

Pharmacological Applications

Some derivatives of the chemical structure have been explored for their pharmacological properties, such as serotonin and noradrenaline reuptake inhibition. These studies offer a foundation for developing new therapeutic agents for neurological disorders (Ferris et al., 1995).

Antimicrobial and Anticonvulsant Effects

Research into the antimicrobial activity of sulfonamides containing similar benzamide scaffolds has shown efficacy against various bacterial and mycobacterial strains. This highlights the potential for developing new antimicrobial agents based on these chemical structures (Krátký et al., 2012). Additionally, derivatives have been evaluated for their anticonvulsant activity, indicating the possibility of discovering new treatments for epilepsy (Faizi et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The benzamide group is a common feature in many pharmaceutical drugs and can interact with various biological targets. The dimethylamino group could potentially participate in ionic interactions with biological targets .

Future Directions

properties

IUPAC Name |

5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3/c1-21(2)14-7-4-12(5-8-14)16(22)11-20-18(23)15-10-13(19)6-9-17(15)24-3/h4-10,16,22H,11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSBQMDLJAHLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)

![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)

![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/no-structure.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)

![[5-(4-Fluorophenyl)-14-methyl-7-propan-2-ylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2523464.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)

![Ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523469.png)

![1'-(5-chloro-2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2523474.png)

![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B2523476.png)